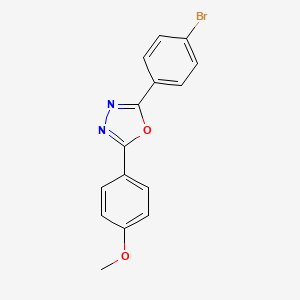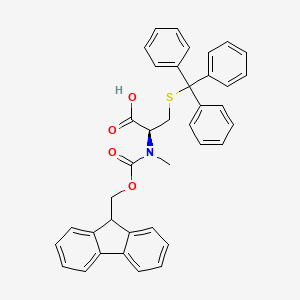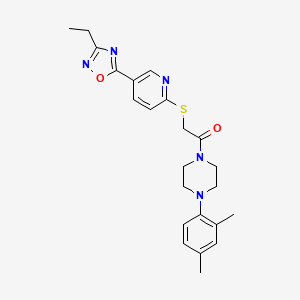
2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a methoxyphenyl group attached to the oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-bromobenzohydrazide with 4-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can be involved in redox reactions, although these are less common.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Often use palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Coupling Reactions: Products are more complex molecules with extended conjugation or additional functional groups.
科学研究应用
2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole has several research applications:
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its electron-transporting properties.
Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole depends on its application:
Antimicrobial Activity: It is believed to disrupt microbial cell membranes or interfere with essential enzymes.
Anticancer Activity: May involve the inhibition of specific signaling pathways or induction of apoptosis in cancer cells.
Electronic Applications: Functions as an electron transporter in OLEDs, facilitating the movement of electrons through the device.
相似化合物的比较
Similar Compounds
2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine.
2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole: Lacks the methoxy group on the phenyl ring.
2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Lacks the bromine atom on the phenyl ring.
Uniqueness
2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is unique due to the combination of the bromine and methoxy substituents, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs or as a precursor for more complex pharmaceuticals.
属性
IUPAC Name |
2-(4-bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-19-13-8-4-11(5-9-13)15-18-17-14(20-15)10-2-6-12(16)7-3-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOYVZZZFJRLJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-bromo-3-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2612539.png)


![[(1R,2S,3S,4S,5R,6R,8S,10S,13R,16R,17S,18S)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/new.no-structure.jpg)

![N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide](/img/structure/B2612548.png)



![N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylcyclopropane-1-carboxamide](/img/structure/B2612555.png)

![2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2612560.png)
![1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2612561.png)
![[5-(3-fluorophenyl)-14-methyl-7-[(2-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2612562.png)
